2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide
Description
2-((Tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a structurally complex molecule featuring an isonicotinamide core substituted with tetrahydrothiophene and thiophene moieties. The isonicotinamide scaffold, a pyridine derivative, is known for its versatility in medicinal and materials chemistry.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c18-15(17-9-13-2-1-6-21-13)11-3-5-16-14(8-11)19-12-4-7-20-10-12/h1-3,5-6,8,12H,4,7,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWXSPRJIQPMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((tetrahydrothiophen-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a synthetic organic compound that incorporates a nicotinamide core with various substituents, including tetrahydrothiophene and thiophene groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include enzyme inhibition, receptor modulation, and effects on cellular signaling pathways. The exploration of its biological activity is vital for understanding its therapeutic potential.
- Molecular Formula : C16H18N2O2S2
- Molecular Weight : 334.5 g/mol
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : It may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors, modulating their activity and influencing physiological responses.
- Cellular Pathway Influence : It may affect signaling pathways within cells, altering cellular responses to stimuli.
Anticancer Potential
Compounds containing the nicotinamide structure have been investigated for anticancer properties. The presence of thiophene groups is known to enhance the biological activity of such compounds. Research indicates that similar derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
Neuroprotective Effects
The neuroprotective potential of compounds like this compound is also noteworthy. Studies on related compounds have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting a potential role in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study reported that derivatives similar to this compound exhibited substantial antibacterial activity against multi-drug resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Anticancer Research : Research on related nicotinamide derivatives demonstrated their ability to inhibit proliferation in various cancer cell lines, suggesting a pathway involving the inhibition of key oncogenic signaling pathways.
- Neuroprotection Trials : In vitro studies showed that compounds with similar scaffolds protected neuronal cells from glutamate-induced toxicity, indicating potential therapeutic applications in neurodegenerative conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Thiophene-Containing Analogs
Thiophene-Based Acetamides
Compounds such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () share structural motifs with the target compound, particularly the thiophene rings. The synthesis of these analogs involves activating carboxylic acids to acyl chlorides, followed by coupling with amine-containing thiophene derivatives . Key comparisons include:
The target compound’s tetrahydrothiophene moiety may improve solubility compared to fully aromatic thiophene derivatives, as saturation reduces planarity and increases conformational flexibility .
Thioxoacetamide Derivatives
describes 2-thioxoacetamide derivatives (e.g., Compounds 9–13) with thiazolidinone cores and varied substituents (e.g., chlorobenzylidene, indole). While structurally distinct from the target compound, these analogs demonstrate how substituents influence physical properties:
| Compound () | Yield (%) | Melting Point (°C) | Substituent Impact |
|---|---|---|---|
| 9 | 90 | 186–187 | 4-Chlorobenzylidene increases rigidity |
| 12 | 53 | 155–156 | 5-Nitro-2-furyl reduces stability |
The target compound’s tetrahydrothiophen-3-yl and thiophen-2-ylmethyl groups may similarly modulate melting points and crystallinity, though experimental data are needed for confirmation .
Comparison with Isonicotinamide Derivatives
Anti-Tubercular Isonicotinamides
highlights isonicotinamide-hydrazide hybrids with anti-tubercular activity. These compounds, such as (S)-N-(1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide , feature hydrazide linkers and aryl substituents. Key differences from the target compound include:
The target compound’s lack of a hydrazide linker and presence of sulfur-containing rings suggest divergent biological targets. However, the isonicotinamide core may retain affinity for enzymes like InhA in tuberculosis pathways, warranting further study .
Physicochemical Properties
Isonicotinamide derivatives in exhibit yields ranging from 26% to 72%, influenced by steric and electronic effects of substituents.
Q & A
Q. Optimization Strategies :
- Temperature Control : Reflux conditions (40–60°C) improve reaction kinetics without decomposition .
- Catalyst Use : Lewis acids (e.g., ZnCl₂) may enhance etherification efficiency .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Purity Method | Reference |
|---|---|---|---|---|
| Ether Formation | CH₂Cl₂, Et₃N, reflux, 12 h | 67% | HPLC (30→100% MeOH) | |
| Amide Coupling | EDC, HOBt, RT, 24 h | 47–75% | NMR, IR |
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Confirm structural integrity via chemical shifts. For example:
- Thiophene protons: δ 6.8–7.5 ppm (aromatic region).
- Tetrahydrothiophenyl protons: δ 2.5–3.5 ppm (aliphatic region) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass 363.1365 for related analogs) .
Q. Table 2: Representative Spectral Data from Analogous Compounds
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 7.2 (thiophene-H), δ 3.1 (CH₂-N) | |
| IR | 1680 cm⁻¹ (amide C=O), 1120 cm⁻¹ (C-O) | |
| HRMS | m/z 363.1365 [M+H]⁺ |
Advanced: How can researchers address contradictory biological activity data across studies?
Answer:
Discrepancies often arise from:
- Purity Variability : Use HPLC to ensure ≥98% purity; impurities may interfere with assays .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times). For example, antibacterial assays in used Staphylococcus aureus ATCC 25923, while cytotoxicity studies may require MTT assays .
- Mechanistic Context : Evaluate target specificity. Related compounds inhibit tubulin () or modulate thiophene-dependent pathways (), suggesting context-dependent activity .
Q. Methodological Recommendations :
- Replicate studies with independently synthesized batches.
- Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).
Advanced: What strategies improve stereochemical control during synthesis?
Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) for asymmetric ether formation .
- X-ray Crystallography : Resolve stereochemistry post-synthesis (e.g., SHELX for small-molecule refinement) .
- Chromatographic Separation : Chiral HPLC or SFC resolves racemic mixtures .
Case Study :
highlights SHELXL’s role in refining crystal structures to confirm stereochemistry, critical for bioactive conformers .
Basic: What are common impurities in synthesis, and how are they mitigated?
Answer:
Q. Table 3: Impurity Profiles from Analogous Reactions
| Impurity Type | Removal Method | Reference |
|---|---|---|
| Unreacted anhydrides | Aqueous wash (pH adjustment) | |
| Hydrolyzed amides | Reverse-phase HPLC |
Advanced: How can computational modeling enhance reactivity or target interaction studies?
Answer:
- Docking Simulations : Predict binding to biological targets (e.g., tubulin using AutoDock Vina) .
- DFT Calculations : Optimize transition states for key reactions (e.g., amide coupling energy barriers) .
- MD Simulations : Assess stability of thiophene-isonicotinamide conjugates in lipid bilayers .
Validation : Cross-correlate with experimental NMR chemical shifts or kinetic data .
Basic: What stability considerations are critical for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
